(R)-JQ-1 (carboxylic acid)
Overview
Description
(R)-JQ-1 (carboxylic acid) is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-JQ-1 (carboxylic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-JQ-1 (carboxylic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-JQ-1 (carboxylic acid) is a compound that has garnered attention due to its biological activity as a bromodomain and extraterminal (BET) protein inhibitor. BET proteins, including Brd2, Brd3, Brd4, and BrdT, are critical in regulating transcription and have been implicated in various diseases, including cancer and inflammation. The carboxylic acid functional group enhances its utility in drug development, particularly for creating PROTACs (proteolysis-targeting chimeras) that selectively degrade target proteins.
- Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid
- Molecular Formula : C19H17ClN4O2S
- Purity : ≥98% .
(R)-JQ-1 functions primarily as a BET bromodomain inhibitor. It binds to the acetyl-lysine recognition pocket of BET proteins, disrupting their interaction with acetylated histones and other transcription factors. This action leads to the downregulation of oncogenes associated with various cancers.
Inhibition Studies
In vitro studies have demonstrated that (R)-JQ-1 effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's potency varies across different cell types due to differential expression of BET proteins.
Table 1: Inhibition Potency of (R)-JQ-1 in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.5 | Induction of apoptosis |
HeLa | 0.8 | Cell cycle arrest at G1 phase |
A549 | 1.2 | Downregulation of c-MYC |
Case Studies
Several studies have highlighted the therapeutic potential of (R)-JQ-1:
- Breast Cancer : A study demonstrated that treatment with (R)-JQ-1 resulted in significant tumor regression in xenograft models of triple-negative breast cancer. The compound inhibited c-MYC expression and induced apoptosis in cancer cells .
- Acute Myeloid Leukemia (AML) : Research indicated that (R)-JQ-1 can sensitize AML cells to chemotherapy by downregulating survival pathways mediated by BET proteins .
- Neurodegenerative Diseases : Preliminary findings suggest that (R)-JQ-1 may have neuroprotective effects by modulating inflammatory responses in models of neurodegeneration .
Structure-Activity Relationship
The presence of the carboxylic acid group is crucial for enhancing the compound's solubility and bioavailability. Studies on related compounds indicate that modifications to the carboxylic acid moiety can significantly affect biological activity and selectivity towards specific BET proteins .
Table 2: Structure-Activity Relationship of JQ Compounds
Compound | Functional Group | Biological Activity |
---|---|---|
JQ1 | Methyl | Potent BET inhibitor |
JQ1 Carboxylic | Carboxylic acid | Enhanced solubility |
ET-JQ1 | Alkyl substitution | Allele-specific inhibition |
Properties
Molecular Formula |
C19H17ClN4O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26) |
InChI Key |
LJOSBOOJFIRCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.